

biological activity of 2-(2-Nitrovinyl)furan derivatives

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Compound of Interest

Compound Name: 2-(2-Nitrovinyl)furan

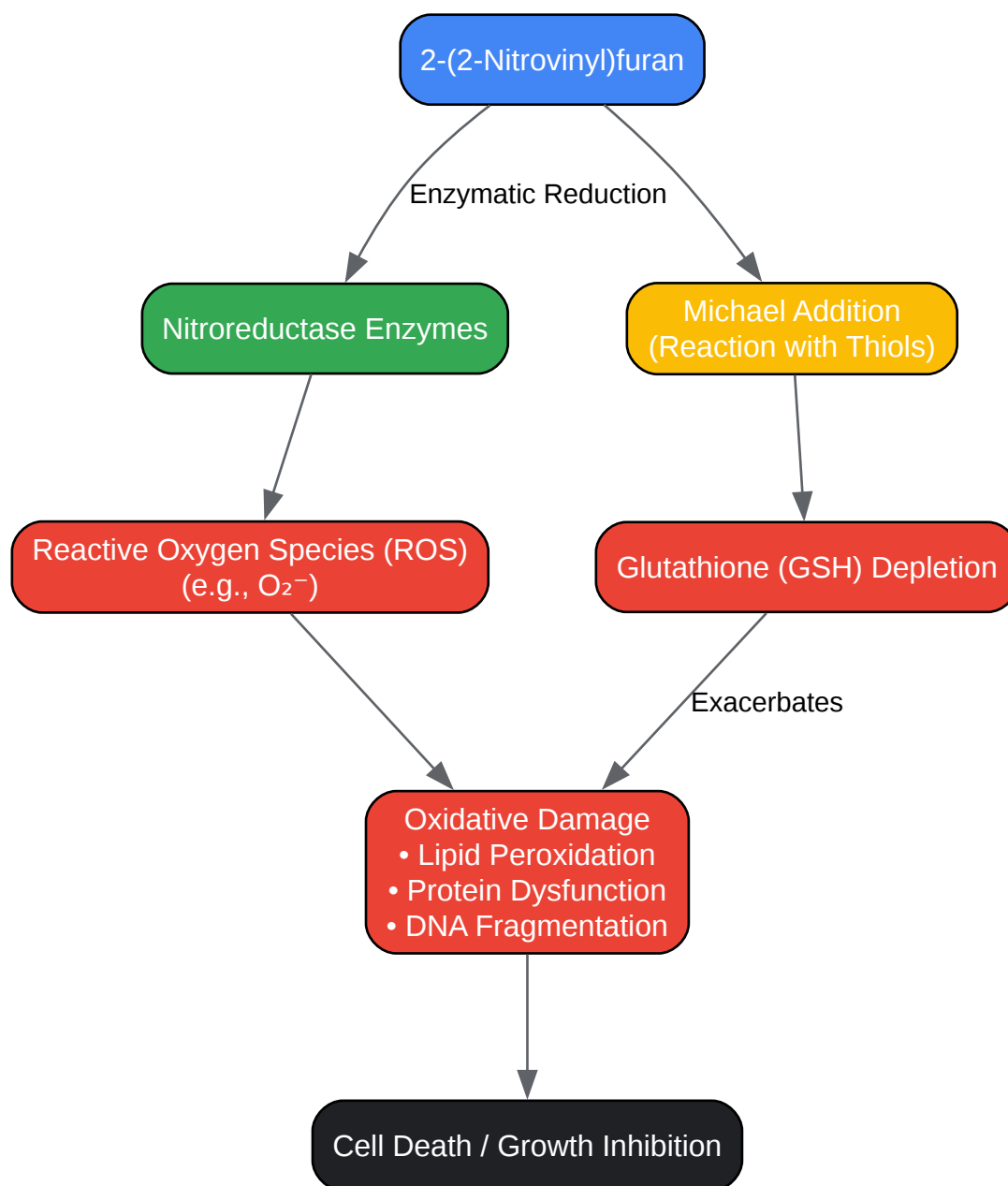
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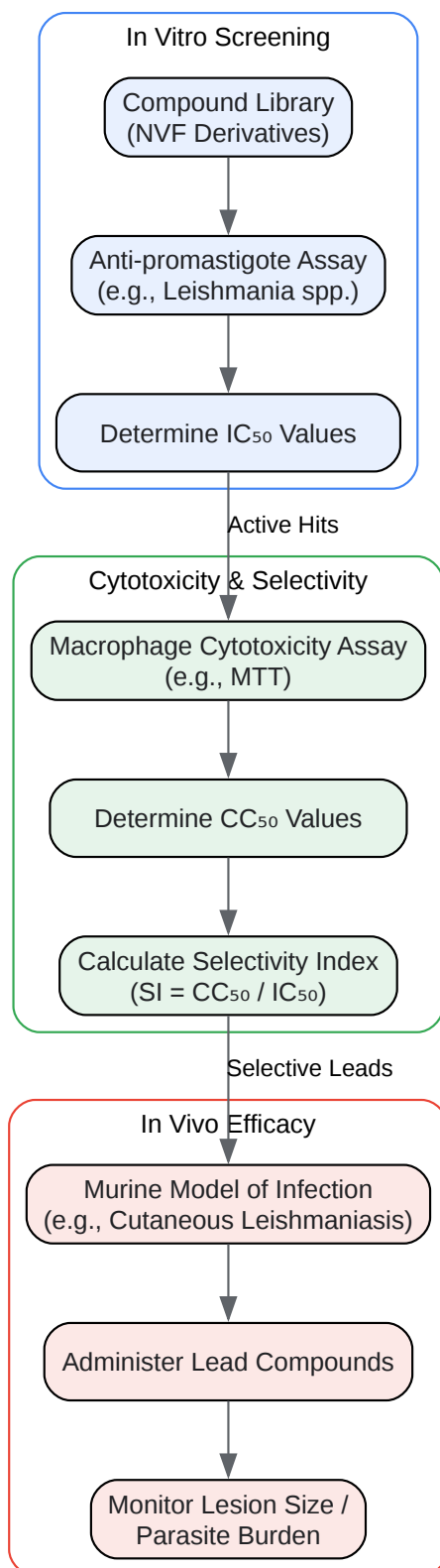
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Synthesis and Physicochemical Characterization

The principal synthetic route to **2-(2-nitrovinyl)furan** and its derivatives is the Henry reaction, a classic base-catalyzed carbon-carbon bond-forming condensation between an aldehyde (furfural) and a nitroalkane (nitromethane).[2][3] The choice of catalyst is critical to the reaction's efficiency; while traditional methods required extended reaction times and heat, modern approaches utilize stronger bases like sodium tert-butoxide, which can drive the reaction to completion in minutes at room temperature.[2] This optimization is crucial for producing high-purity material for biological screening in a time- and resource-efficient manner.

The resulting product, **2-(2-nitrovinyl)furan**, is a crystalline yellow solid with a melting point between 68-70°C.[2][3] Its structure, confirmed by NMR spectroscopy, features characteristic signals for the furan ring protons and the vinyl protons, providing a straightforward method for reaction monitoring and product confirmation.[4]





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References

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